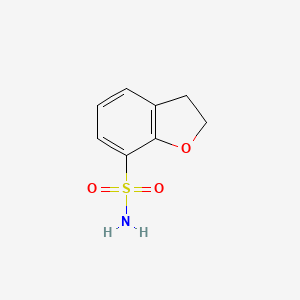

2,3-Dihydro-1-benzofuran-7-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-7-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRBCZATYGOCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dihydro 1 Benzofuran 7 Sulfonamide and Its Derivatives

General Strategies for 2,3-Dihydrobenzofuran (B1216630) Ring Construction

The 2,3-dihydrobenzofuran skeleton is a prevalent motif in numerous natural products and biologically active molecules, leading to the development of a multitude of synthetic strategies. These can be broadly categorized into established cyclization and coupling reactions and more contemporary catalytic approaches.

Traditional methods for constructing the 2,3-dihydrobenzofuran ring often rely on intramolecular cyclization reactions. One of the foundational approaches involves the cyclization of 2-alkenylphenols or related precursors. For instance, the intramolecular dehydration of molecules containing both a phenol (B47542) and an alcohol functionality, often achieved under Mitsunobu conditions (using triphenylphosphine (B44618) and diethyl azodicarboxylate), provides a direct route to the dihydrobenzofuran ring with a notable inversion of configuration at the alcohol center.

Another well-established method is the intramolecular Williamson ether synthesis, where a phenoxide attacks an adjacent alkyl halide. Iodocyclization of 2-allylphenols, promoted by iodine in water, proceeds through an exo-process to yield 2-(iodomethyl)dihydrobenzofurans, which can be further modified. nih.gov

Domino or cascade reactions have also been employed effectively. For example, a domino annulation between sulfur ylides and salicyl N-tert-butylsulfinyl imines has been shown to produce trans-2,3-dihydrobenzofurans with high diastereospecificity. acs.org Similarly, a [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides or sulfur ylides provides a pathway to construct the 2,3-dihydrobenzofuran skeleton. chemicalbook.comgoogle.com

The advent of transition-metal catalysis has significantly expanded the toolkit for synthesizing 2,3-dihydrobenzofurans, offering milder conditions, improved yields, and greater functional group tolerance.

Palladium-Catalyzed Syntheses: Palladium catalysis is particularly prominent in this field. A widely used strategy is the intramolecular Heck-type cyclization. nih.gov More advanced methods include the palladium-catalyzed carboalkoxylation of 2-allylphenol (B1664045) derivatives with aryl triflates, which generates a wide array of functionalized 2,3-dihydrobenzofurans in good yields and high diastereoselectivities. wikipedia.orgnih.gov This reaction proceeds through a catalytic cycle involving oxidative addition of the aryl triflate to a Pd(0) complex, followed by alkene binding, anti-oxypalladation, and reductive elimination. wikipedia.orgnih.gov Other palladium-catalyzed approaches involve C-H activation/C-O cyclization and cascade cyclization of alkenyl ethers with alkynyl oxime ethers. rsc.orgorganic-chemistry.org

Copper-Catalyzed Syntheses: Copper catalysts, valued for their lower cost, are also effective. Copper-catalyzed intramolecular O-arylation of enolates derived from 1-(2-haloaryl)ketones is a common strategy. baranlab.org Enantiomerically enriched 2,3-dihydrobenzofurans have been synthesized through copper/BOX complex-catalyzed reactions of 2-imino-substituted phenols with aryl diazoacetates. nih.gov Furthermore, copper-catalyzed N-alkenylation followed by a nih.govnih.gov-rearrangement of aryloxyamines with alkenyl boronic acids yields 2-amino-2,3-disubstituted dihydrobenzofurans. organic-chemistry.org

The table below summarizes various catalytic approaches for the construction of the 2,3-dihydrobenzofuran ring.

| Catalyst/Metal | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Palladium (Pd) | Alkene Carboalkoxylation | 2-Allylphenols and Aryl Triflates | wikipedia.orgnih.gov |

| Palladium (Pd) | Heck/Tsuji-Trost Reaction | o-Bromophenols and 1,3-Dienes | researchgate.net |

| Palladium (Pd) | Cascade Cyclization | Alkenyl Ethers and Alkynyl Oxime Ethers | rsc.org |

| Copper (Cu) | Asymmetric Annulation | 2-Imino-substituted Phenols and Aryl Diazoacetates | nih.gov |

| Copper (Cu) | Intramolecular O-Arylation | 1-(2-Haloaryl)ketones | baranlab.org |

| Rhodium (Rh) | C-H Activation/[3+2] Annulation | N-Phenoxyacetamides and 1,3-Dienes | researchgate.net |

| Iridium (Ir) | Intramolecular Cycloaddition | o-Methyl Ethers with C-C double bonds |

Approaches for Introducing the Sulfonamide Moiety

Once the dihydrobenzofuran core is established, the next critical step is the introduction of the sulfonamide functional group onto the aromatic ring. This involves two key aspects: the chemical reaction to form the sulfonamide and the strategy to ensure it is placed at the desired 7-position.

The most conventional and widely practiced method for synthesizing sulfonamides involves a two-step process. nih.gov First, an aromatic ring is converted into a sulfonyl chloride. This is typically achieved through electrophilic aromatic substitution using chlorosulfonic acid. The resulting aryl sulfonyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding sulfonamide. This reaction is robust and applicable to a wide range of substrates. nih.gov

Alternative methods have been developed to streamline this process. One-pot syntheses from thiols using oxidizing and chlorinating agents like a hydrogen peroxide-zirconium chloride system have been reported. nih.gov N-silylamines can also react efficiently with sulfonyl chlorides to produce sulfonamides, often in high yields. google.com More recently, methods have emerged for the direct synthesis of sulfonamides from unactivated acids and amines via decarboxylative halosulfonylation, leveraging copper-catalyzed processes.

Achieving regioselectivity in the functionalization of the 2,3-dihydrobenzofuran core is paramount for the synthesis of the target compound. The oxygen atom of the dihydrofuran ring is an activating, ortho-para directing group for electrophilic aromatic substitution. The two ortho positions are C7 and C5, while the para position is C5. This can lead to mixtures of products in standard electrophilic substitution reactions like chlorosulfonation. For instance, direct sulfonation of 2,3-dihydrobenzofuran often yields the 5-sulfonic acid derivative as a major product.

To overcome this challenge and selectively functionalize the C7 position, a powerful strategy known as Directed ortho-Metalation (DoM) can be employed. nih.gov In this approach, the ether oxygen of the dihydrofuran ring acts as a Directed Metalation Group (DMG). It coordinates to a strong organolithium base, such as n-butyllithium or sec-butyllithium, directing the deprotonation (lithiation) to the adjacent C7 position with high selectivity. nih.gov

The resulting 7-lithio-2,3-dihydrobenzofuran intermediate is a potent nucleophile that can be trapped with a suitable electrophile to install a variety of functional groups exclusively at the 7-position. For the synthesis of the target sulfonamide, this intermediate can be reacted with sulfur dioxide (SO₂) followed by an oxidizing agent like N-chlorosuccinimide (NCS) to generate the key precursor, 2,3-dihydro-1-benzofuran-7-sulfonyl chloride. Subsequent reaction with ammonia provides the desired 2,3-Dihydro-1-benzofuran-7-sulfonamide. This DoM strategy has been successfully used to prepare various 2,3-dihydro-7-benzofurancarboxylic acids, demonstrating its efficacy for C7 functionalization.

Synthesis of Specific this compound Analogs and Derivatives

The synthetic methodologies described above can be applied to create a variety of analogs and derivatives. The synthesis of 2,3-dihydrobenzofuran-7-carboxamide (B140375), a close structural analog of the target sulfonamide, has been reported and provides a blueprint for C7 functionalization. The synthesis begins with the directed ortho-lithiation of 2,3-dihydrobenzofuran using n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting C7-lithiated species is then quenched with dry ice (solid CO₂) to yield 2,3-dihydrobenzofuran-7-carboxylic acid. This carboxylic acid can then be converted to the primary amide. A similar sequence, replacing the carbon dioxide quench with a sulfur dioxide quench followed by chlorination and amination, would lead directly to the target sulfonamide.

By applying these principles, various derivatives can be accessed. For example, starting with substituted 2,3-dihydrobenzofurans allows for the preparation of analogs with different substitution patterns on the heterocyclic ring. The table below details specific 7-substituted analogs that have been synthesized, highlighting the versatility of the directed metalation approach.

| Compound Name | Structure | Synthetic Approach Highlight | Reference |

|---|---|---|---|

| 2,3-Dihydrobenzofuran-7-carboxylic acid |  | Directed ortho-lithiation of 2,3-dihydrobenzofuran followed by carboxylation with CO₂. | |

| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |  | Directed ortho-lithiation of 2,2-dimethyl-2,3-dihydrobenzofuran. | wikipedia.org |

| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid |  | Multi-step synthesis involving butyllithium (B86547) for C7 carboxylation on a pre-functionalized ring. | nih.gov |

| 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide |  | C7-carboxylation via lithiation followed by bromination at C5. |

Note: Placeholder images are used for structures.

Synthesis of Substituted 2,3-Dihydro-1-benzofuran-7-sulfonamides

While direct synthetic routes to this compound are not extensively detailed in readily available literature, the synthesis of analogous 7-substituted derivatives, such as 2,3-dihydrobenzofuran-7-carboxamides, provides a strong model for potential synthetic strategies. nih.govnih.gov The key step in these syntheses is the functionalization of the 7-position of the 2,3-dihydrobenzofuran ring system.

One established method for achieving this is through directed ortho-lithiation. nih.gov This process typically involves the use of a strong organolithium base, such as n-butyllithium, in the presence of a directing group to selectively deprotonate the aromatic ring at the position ortho to the directing group. For the 2,3-dihydrobenzofuran system, the oxygen atom of the dihydrofuran ring can act as a directing group, facilitating lithiation at the C7 position.

Following lithiation, the resulting aryllithium intermediate can be quenched with an electrophile to introduce the desired functional group. To obtain the 7-sulfonamide, a plausible route would involve quenching with sulfur dioxide (SO₂), followed by chlorination with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the 2,3-dihydro-1-benzofuran-7-sulfonyl chloride. This intermediate can then be reacted with ammonia or a primary/secondary amine to yield the corresponding 7-sulfonamide.

An alternative approach involves the synthesis of benzofuran-based sulfonamides, which can then be selectively reduced to the corresponding 2,3-dihydrobenzofuran derivatives. researchgate.net For instance, various benzofuran-based sulfonamides have been synthesized by reacting 2-acetylbenzofuran (B162037) derivatives with 4-hydrazinylbenzenesulfonamide (B1582950) or 4-(hydrazinecarbonyl)benzenesulfonamide. researchgate.net Subsequent reduction of the benzofuran (B130515) ring, for example through catalytic hydrogenation, could yield the desired this compound scaffold.

The synthesis of various substituted 2,3-dihydrobenzofuran derivatives often employs transition metal-catalyzed reactions, such as those involving palladium or rhodium. organic-chemistry.org These methods offer high efficiency and functional group tolerance, making them suitable for the construction of complex derivatives. For example, palladium-catalyzed intramolecular cyclization of appropriate precursors is a common strategy to form the dihydrobenzofuran ring. nih.gov

Table 1: Key Synthetic Strategies for Functionalizing the 2,3-Dihydrobenzofuran Core at the 7-Position

| Strategy | Description | Key Reagents | Potential Application for 7-Sulfonamide Synthesis |

| Directed Ortho-Lithiation | Selective deprotonation at the C7 position directed by the ring oxygen, followed by electrophilic quench. | n-BuLi, TMEDA, Dry Ice (for carboxylation) | Quenching with SO₂ followed by chlorination and amination. |

| Claisen Rearrangement | Thermal rearrangement of an allyl phenyl ether to form an o-allylphenol, which can then be cyclized. | Heat | Can be used to construct the dihydrobenzofuran ring with subsequent functionalization at the 7-position. |

| Transition Metal-Catalyzed Cyclization | Intramolecular cyclization of functionalized phenols or anilines catalyzed by metals like palladium or rhodium. | Pd(OAc)₂, Rh(III) catalysts | Construction of the core ring system with a pre-installed or easily convertible group at the 7-position. |

Stereoselective Synthesis and Enantiomer Separation in 2,3-Dihydrobenzofuran Systems

Many biologically active 2,3-dihydrobenzofuran derivatives are chiral, with their pharmacological activity often residing in a single enantiomer. nih.gov Consequently, the development of stereoselective synthetic methods and efficient enantiomer separation techniques is of significant importance.

Stereoselective synthesis aims to control the formation of stereoisomers during a chemical reaction. For 2,3-dihydrobenzofuran systems, this often involves asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. Various catalytic systems have been developed for the enantioselective synthesis of substituted 2,3-dihydrobenzofurans. These include palladium-catalyzed reactions employing chiral phosphine (B1218219) ligands, and organocatalytic approaches using chiral Brønsted acids or amines. organic-chemistry.orgcnr.it

For instance, highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides can produce optically active 2,3-dihydrobenzofurans. organic-chemistry.org Similarly, intramolecular asymmetric additions of aryl halides to unactivated ketones, catalyzed by chiral nickel complexes, have been shown to provide chiral 3-hydroxy-2,3-dihydrobenzofurans with excellent enantioselectivities. organic-chemistry.org

In cases where a stereoselective synthesis is not employed, the resulting racemic mixture of enantiomers can be separated. Preparative chiral high-performance liquid chromatography (HPLC) is a widely used technique for this purpose. nih.gov This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. For example, the enantiomers of 2-substituted-2,3-dihydrobenzofuran-7-carboxamide derivatives have been successfully resolved using an amylose-based chiral stationary phase. nih.gov

The absolute configuration of the separated enantiomers is typically determined using techniques such as X-ray crystallography of the parent compound or a suitable crystalline derivative. nih.gov

Table 2: Methods for Obtaining Enantiomerically Pure 2,3-Dihydrobenzofuran Derivatives

| Method | Description | Example Application |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Palladium-catalyzed cycloisomerization with chiral ligands to produce enantioenriched 2,3-dihydrobenzofurans. |

| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure starting material. | Use of a chiral starting material that is incorporated into the final 2,3-dihydrobenzofuran structure. |

| Enantiomer Separation | Separation of a racemic mixture into its constituent enantiomers. | Preparative chiral HPLC to resolve racemic 2,3-dihydrobenzofuran-7-carboxamide derivatives. nih.gov |

| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, which can be separated by crystallization. | Reaction of a racemic carboxylic acid derivative with a chiral amine to form separable diastereomeric salts. |

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This has led to the exploration of advanced synthetic techniques and green chemistry approaches for the synthesis of 2,3-dihydrobenzofuran derivatives.

One such technique is the use of ultrasound irradiation to promote chemical reactions. scielo.org.za Ultrasound can enhance reaction rates, improve yields, and often allow for milder reaction conditions. For example, the ultrasound-promoted stereoselective synthesis of 2,3-dihydrobenzofuran appended chalcones has been reported to proceed in good to excellent yields at ambient temperature. scielo.org.za This approach aligns with the principles of green chemistry by reducing energy consumption.

Another green chemistry approach is the use of environmentally benign solvents, such as water or deep eutectic solvents, to replace traditional volatile organic solvents. sci-hub.se The development of catalytic systems that are active in these green solvents is an active area of research. For instance, palladium-catalyzed reactions in water have been developed for the synthesis of various heterocyclic compounds.

The use of catalysis, in general, is a cornerstone of green chemistry as it allows for the use of smaller amounts of reagents and can lead to less waste. Transition metal catalysis, particularly with palladium, copper, and rhodium, is widely used in the synthesis of benzofuran and dihydrobenzofuran derivatives. google.com Efforts are ongoing to develop more sustainable and recyclable catalytic systems.

Table 3: Green Chemistry Approaches in the Synthesis of Dihydrobenzofuran Systems

| Approach | Principle | Example |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate reactions and improve yields. | Synthesis of chalcone (B49325) derivatives of 2,3-dihydrobenzofuran under ultrasound irradiation at room temperature. scielo.org.za |

| Use of Green Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives. | Sulfonamide synthesis in water. sci-hub.se |

| Catalysis | Using catalysts to improve reaction efficiency and reduce waste. | Palladium- and copper-catalyzed cyclization reactions to form the dihydrobenzofuran ring. google.com |

| One-Pot Reactions | Combining multiple synthetic steps into a single operation to save time, resources, and reduce waste. | One-pot synthesis of benzofuran derivatives has been reported and similar strategies can be applied to their dihydro counterparts. researchgate.net |

Structure Activity Relationship Sar Studies of 2,3 Dihydro 1 Benzofuran 7 Sulfonamide Derivatives

Impact of Substituents on Biological Activity

Positional and Nature of Substituent Effects on the Dihydrobenzofuran Ring

The dihydrobenzofuran ring offers several positions for substitution, with modifications at the C2, C3, and aromatic positions having profound effects on biological activity. Research on analogous 2,3-dihydrobenzofuran-7-carboxamides, which share a similar core structure, provides valuable insights into these effects.

Substitutions at the C2-Position: The introduction of small alkyl groups at the C2 position has been shown to significantly enhance pharmacological activity. In a series of 5-HT3 receptor antagonists, the potency was found to increase with the degree of methylation at this position. The rank order of potency was observed as dimethyl > monomethyl > unsubstituted dihydrobenzofuran. nih.gov This suggests that the methyl groups may be interacting favorably with a hydrophobic pocket in the receptor's binding site.

Further studies on PARP-1 inhibitors revealed that the C2 position is amenable to larger substituents. The introduction of substituted benzylidene groups at C2 led to the most potent compounds in one series. Specifically, a 3',4'-dihydroxybenzylidene substituent resulted in a 30-fold improvement in potency compared to the unsubstituted analog, highlighting the importance of hydrogen-bonding interactions.

Substitutions on the Benzene (B151609) Ring: Halogenation of the benzene portion of the dihydrobenzofuran core is a common strategy that consistently leads to an increase in biological activity across various targets. The addition of chlorine, bromine, or fluorine atoms can enhance binding affinity, likely through the formation of halogen bonds with the target protein. nih.gov For instance, a 5-chloro substituent on a 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivative resulted in one of the most potent 5-HT3 receptor antagonists identified in its class.

The position of the halogen is also a critical determinant of activity. In one study on anticancer agents, a bromine atom attached to a methyl group at the C3-position of the benzofuran (B130515) ring conferred remarkable cytotoxic activity against leukemia cell lines. nih.gov

| Compound Series | Target | Substitution on Dihydrobenzofuran Ring | Effect on Activity |

| 5-HT3 Antagonists | 5-HT3 Receptor | 2,2-dimethyl | Increased potency (dimethyl > methyl > dihydro) |

| 5-HT3 Antagonists | 5-HT3 Receptor | 5-chloro | Increased binding affinity |

| PARP-1 Inhibitors | PARP-1 | 2-(3',4'-dihydroxybenzylidene) | 30-fold increase in potency |

| Anticancer Agents | Various | Halogenation (Cl, Br, F) | General increase in cytotoxic activity |

Influence of Sulfonamide Substitutions

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore that acts as a zinc-binding group in many metalloenzymes, such as carbonic anhydrases (CAs). researchgate.net The acidity of the sulfonamide NH proton and the geometry of the entire moiety are key to its interaction with the zinc ion in the enzyme's active site. Modifications to the sulfonamide nitrogen (the "tail") can dramatically alter potency and, crucially, selectivity against different enzyme isoforms.

In the context of benzofuran-based sulfonamides designed as CA inhibitors, the "tail approach" has been successful. This involves attaching various cyclic or acyclic moieties to the sulfonamide nitrogen to extend into hydrophilic or hydrophobic regions of the enzyme's active site, thereby enhancing binding affinity and isoform selectivity. For example, linking the benzofuran-sulfonamide core to an arylsulfone moiety via a hydrazide linker was explored to promote binding to the hydrophilic part of the CA active site. researchgate.net

Stereochemical Considerations in Activity Modulation

The C2 and C3 positions of the 2,3-dihydro-1-benzofuran ring are often chiral centers, making stereochemistry a critical factor in determining biological activity. The spatial arrangement of substituents can dictate how a molecule fits into a binding site, leading to significant differences in potency between enantiomers.

In the development of 2,3-dihydro-1-benzofuran derivatives as cannabinoid receptor 2 (CB2) agonists, it was discovered that the biological activity resided almost exclusively in a single enantiomer. Following the separation of a racemic mixture, the S-enantiomer was identified as the active form. nih.gov

Similarly, in the series of 5-HT3 receptor antagonists mentioned previously, the stereochemistry of the methyl group at the C2 position had a clear impact on potency. The rank order of activity was determined to be (2S)-methyl ≥ (2R)-methyl, indicating that the (2S)-methyl group contributes more effectively to the enhancement of pharmacological activity. nih.gov This stereopreference highlights the highly defined three-dimensional nature of the receptor's binding pocket.

Molecular docking studies on aryl sulfonamide inhibitors have provided a structural basis for such stereoselectivity. The differential binding of R and S configurations has been attributed to specific interactions with key amino acid residues. A bulky substituent on the chiral carbon can create steric hindrance, preventing optimal binding of the less active enantiomer with the protein target. qub.ac.uk This underscores the importance of controlling stereochemistry during the design and synthesis of new therapeutic agents based on this scaffold.

| Compound Series | Target | Chiral Center | Active Stereoisomer | Finding |

| CB2 Agonists | CB2 Receptor | C3-position | S-enantiomer | The S-enantiomer was identified as the active enantiomer. nih.gov |

| 5-HT3 Antagonists | 5-HT3 Receptor | C2-position | (2S)-methyl | The (2S)-methyl configuration showed higher potency than the (2R)-methyl. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. qub.ac.uk These models help to rationalize observed SAR data and predict the activity of novel, unsynthesized derivatives, thereby guiding drug design efforts.

For sulfonamide and benzofuran derivatives, various QSAR models have been developed to predict activities ranging from anticancer to enzyme inhibition. These models typically use a set of calculated molecular descriptors as independent variables to predict the biological activity (e.g., IC₅₀ or Kᵢ) as the dependent variable. Descriptors can be classified into several types:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, shape indices.

3D Descriptors: Steric (CoMFA) and electrostatic fields, solvent-accessible surface area.

In studies of aryl sulfonamide inhibitors, multiple QSAR models were constructed using methods like Multiple Linear Regression (MLR), Support Vector Machine (SVM), and Gaussian Process (GP). These models successfully correlated structural features with inhibitory activity and demonstrated good predictive performance. qub.ac.uk Similarly, 3D-QSAR studies on dibenzofuran (B1670420) derivatives (a related scaffold) as PTP-MEG2 inhibitors identified a pharmacophore model with key features—one ring aromatic, three hydrophobic, and two hydrogen bond acceptor sites—that were crucial for potent inhibition. nih.gov

The insights gained from QSAR models can be profound. For example, they can quantify the positive contribution of hydrophobic groups or the negative impact of steric bulk at specific positions, providing a theoretical foundation for the empirical observations made in SAR studies. By identifying the key molecular properties that govern activity, QSAR facilitates the rational design of new 2,3-dihydro-1-benzofuran-7-sulfonamide derivatives with improved potency and selectivity. qub.ac.uknih.gov

Mechanism of Action and Biological Targeting of 2,3 Dihydro 1 Benzofuran 7 Sulfonamide Analogs

Identification of Molecular and Enzymatic Targets

Analogs of 2,3-dihydro-1-benzofuran-7-sulfonamide have been investigated for their ability to interact with a range of biological targets, including enzymes and receptors, demonstrating their potential as modulators of various physiological pathways.

Derivatives of the 2,3-dihydro-1-benzofuran core have shown inhibitory activity against several key enzymes implicated in various diseases.

α-glucosidase: This enzyme is a key target in the management of type 2 diabetes. Certain hydroxylated 2-phenylbenzofuran (B156813) derivatives have been identified as potent inhibitors of α-glucosidase, significantly more active than the reference drug, acarbose (B1664774). One particular compound in a studied series demonstrated an IC₅₀ value 167 times lower than that of acarbose. nih.gov This highlights the potential of the benzofuran (B130515) scaffold in developing new anti-diabetic agents. nih.gov While not strictly 7-sulfonamide analogs, this demonstrates the core's activity against this enzyme.

Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13): Pks13 is an essential enzyme for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, making it an attractive target for new tuberculosis treatments. amazonaws.comnih.gov Benzofuran-based compounds have been identified as potent inhibitors of the Pks13 thioesterase (TE) domain. researchgate.netnih.gov Structure-guided drug design has led to the development of benzofuran derivatives that effectively target this enzyme, disrupting a key biosynthetic pathway necessary for the survival of M. tuberculosis. researchgate.netnih.gov

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): EGFR is a key regulator of cell proliferation, and its overactivity is a hallmark of many cancers. mdpi.commdpi.com Benzofuran-1,2,3-triazole hybrids have been designed and investigated as potential EGFR inhibitors for the treatment of lung cancer. nih.govresearchgate.net These compounds are designed to bind to the ATP-binding site of the EGFR-TK domain, thereby inhibiting its activity and downstream signaling pathways that promote tumor growth. nih.govnih.gov

HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus (HIV) by catalyzing the integration of viral DNA into the host genome. nih.gov The development of inhibitors for this enzyme is a key strategy in antiretroviral therapy. While research has focused on various scaffolds, sulfonamide-containing compounds have shown promise as HIV-1 integrase inhibitors, suggesting that this compound analogs could be a viable area for exploration in the development of new anti-HIV agents. nih.gov

Analogs based on the 2,3-dihydro-1-benzofuran structure have been shown to modulate the activity of important receptors in the central and peripheral nervous systems.

Serotonin-3 (5-HT3) Receptor: The 5-HT3 receptor is a ligand-gated ion channel involved in nausea and vomiting. drugs.comdrugbank.com A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, which are structurally similar to the 7-sulfonamide analogs, have been synthesized and evaluated as potent 5-HT3 receptor antagonists. nih.gov One compound from this series, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride, displayed an exceptionally high affinity for the 5-HT3 receptor with a Kᵢ value of 0.055 nM. nih.gov

Cannabinoid Receptor 2 (CB2): The CB2 receptor is primarily expressed in the immune system and is considered a therapeutic target for inflammatory and neuropathic pain. nih.gov A novel series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB2 receptor agonists. nih.govnih.govscilit.com Researchers found that the S enantiomer of one of the most selective compounds was the active form. nih.govnih.gov These findings suggest the potential of this chemical class for developing immunomodulatory and analgesic drugs. nih.gov

Table 1: Biological Targets and Activities of 2,3-Dihydro-1-benzofuran Analogs

| Compound Class | Target | Activity | Potency (Example) | Reference |

|---|---|---|---|---|

| Hydroxylated 2-phenylbenzofurans | α-glucosidase | Inhibition | 167x more active than acarbose | nih.gov |

| Benzofuran derivatives | M. tuberculosis Pks13 | Inhibition | IC₅₀ = 0.26 mM (TAM1) | researchgate.net |

| Benzofuran-1,2,3-triazole hybrids | EGFR-TK | Inhibition | Docking Score: -10.2 kcal/mol | researchgate.net |

| 2,3-dihydrobenzofuran-7-carboxamides | 5-HT3 Receptor | Antagonism | Kᵢ = 0.055 nM | nih.gov |

| 2,3-dihydro-1-benzofuran derivatives | CB2 Receptor | Agonism | Potent and selective agonists | nih.govnih.gov |

In Vitro Mechanistic Investigations

To understand how these compounds exert their effects at a molecular level, various in vitro studies have been conducted, focusing on enzyme kinetics and the modulation of cellular signaling pathways.

Enzyme kinetic studies are crucial for characterizing the mode of inhibition by these compounds. For instance, investigations into the inhibition of α-glucosidase by a potent hydroxylated 2-phenylbenzofuran derivative revealed that it acts as a mixed-type inhibitor. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Kₘ and Vₘₐₓ values. nih.gov Kinetic analysis of a benzofuran inhibitor against the Pks13 thioesterase domain determined a Michaelis constant (Kₘ) of approximately 20 mM. researchgate.net

Beyond direct target interaction, 2,3-dihydro-1-benzofuran analogs can influence complex cellular processes, including apoptosis and inflammatory signaling.

Apoptosis Induction: Several studies have shown that benzofuran derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov For example, certain benzofuran-2-acetic ester derivatives have been shown to induce G0/G1 cell cycle arrest and apoptosis in human breast cancer cells. nih.gov This pro-apoptotic activity was linked to the transcriptional upregulation of the p21Cip/WAF1 gene in a p53-independent manner. nih.gov Another benzofuran derivative, Moracin N, was found to induce both apoptosis and autophagy in non-small-cell lung carcinoma cells through the generation of reactive oxygen species (ROS). nih.gov

NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is implicated in cancer and other inflammatory diseases. mdpi.com Novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov These compounds demonstrated potent cytotoxic activities against several human cancer cell lines, suggesting that their anticancer effects may be mediated, at least in part, through the inactivation of NF-κB. nih.gov

Table 2: Mechanistic Actions of 2,3-Dihydro-1-benzofuran Analogs

| Compound Class | Cellular Mechanism | Key Pathway/Molecule | Cell Type | Reference |

|---|---|---|---|---|

| Benzofuran-2-acetic esters | Apoptosis Induction | Upregulation of p21Cip/WAF1 | Breast Cancer Cells | nih.gov |

| Moracin N (Benzofuran) | Apoptosis & Autophagy | ROS Generation | Lung Cancer Cells | nih.gov |

| Dihydrobenzofuran-2-carboxamides | NF-κB Inhibition | Inhibition of NF-κB activity | Macrophage & Cancer Cells | nih.gov |

Elucidation of Ligand-Target Binding Modes

Understanding how these ligands bind to their respective targets is critical for rational drug design and optimization. Molecular docking and other computational techniques have been instrumental in predicting these interactions.

CB2 Receptor: For the 2,3-dihydro-1-benzofuran derivatives acting as CB2 agonists, ligand-steered modeling was used to predict the binding mode. nih.govnih.gov These studies suggest that interactions with residues in helices 3, 5, 6, and 7 of the receptor are crucial. The binding is characterized by hydrogen bonds, π-π stacking, and van der Waals interactions within an aromatic pocket of the receptor. nih.gov

Pks13 Enzyme: Structure-guided methods and molecular docking have been employed to understand the binding of benzofuran inhibitors to the thioesterase domain of Pks13. researchgate.netnih.gov These studies help visualize how the inhibitor fits into the active site and which residues are key for its inhibitory activity, providing a roadmap for developing analogs with improved potency. researchgate.net

α-glucosidase: Molecular docking studies were performed to predict the binding mode of a highly active 2-phenylbenzofuran inhibitor with the α-glucosidase enzyme. nih.gov These computational analyses complement the kinetic data by providing a structural hypothesis for the observed mixed-type inhibition, showing how the compound interacts with the enzyme's active site. nih.gov

EGFR-TK: The binding modes of benzofuran-1,2,3-triazole hybrids within the ATP-binding site of the EGFR-TK domain have been extensively studied using molecular docking. nih.govresearchgate.net These in silico studies revealed that the identified compounds form stable interactions with key residues in the active site, supporting their potential as effective inhibitors. researchgate.net

These computational approaches provide valuable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that govern the binding affinity and selectivity of these compounds for their biological targets. mdpi.comresearchgate.net

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand and predict the interaction between a small molecule ligand and a protein receptor at the atomic level.

Ligand-Protein Interaction Analysis

Molecular docking studies on derivatives containing the 2,3-dihydrobenzofuran (B1216630) or sulfonamide moieties reveal their capacity to form a variety of stabilizing interactions within protein active sites.

For sulfonamide-based compounds, the sulfonamide group is a versatile hydrogen bond donor and acceptor. The oxygen atoms frequently form hydrogen bonds or favorable electrostatic interactions with protein residues. nih.govchemrxiv.org Studies on sulfonamide inhibitors binding to the FK506-binding protein 12 (FKBP12) showed that the sulfonamide oxygens engage in a network of S=O···HC interactions with aromatic residues like Tyrosine and Phenylalanine. acs.org Similarly, docking of sulfonamide chalcone (B49325) derivatives into the active site of α-glucosidase highlighted the crucial role of the NH group in binding. nih.gov

Derivatives of the 2,3-dihydrobenzofuran scaffold have been docked against various targets, including phosphodiesterase 1B (PDE1B) and microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1. nih.govnih.gov These studies show the scaffold participating in hydrophobic interactions and hydrogen bonding, guiding the design of inhibitors with improved affinity. nih.govnih.gov

| Scaffold | Target Protein | Key Interacting Residues | Interaction Type |

| Sulfonamide | FKBP12 | Tyr26, Phe36, Tyr82, Phe99 | S=O···HC Interactions |

| Sulfonamide | α-glucosidase | Tyr71, Phe177 | Hydrophobic, Hydrogen Bonding (NH group) |

| 2,3-Dihydrobenzofuran | PDE1B | Gln, Phe, Tyr | Hydrogen Bonding, Hydrophobic |

| 2,3-Dihydrobenzofuran | mPGES-1 | Arg, Tyr, Ser | Hydrogen Bonding, Pi-stacking |

Prediction of Binding Affinity and Pose

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score in kcal/mol, and the specific geometric orientation (pose) of the ligand in the protein's active site. Lower binding energy values typically indicate a more stable and favorable interaction.

For a series of novel 2,3-dihydrobenzofuran derivatives, docking studies predicted binding energies ranging from -6.0 kcal/mol to -7.5 kcal/mol against microbial protein targets. researchgate.net In another study targeting the enzyme CDK2 with different benzofuran (B130515) derivatives, favorable binding modes were successfully predicted. researchgate.net Similarly, docking of sulfonamide-based compounds into various enzyme active sites, such as myoglobin, has been used to successfully identify the most probable binding pockets and correlate computational predictions with experimental binding constants. nih.gov The combination of these scaffolds in 2,3-Dihydro-1-benzofuran-7-sulfonamide suggests it would likely engage in strong, specific interactions with target proteins, guided by the sulfonamide's hydrogen bonding capacity and the dihydrobenzofuran's hydrophobic and aromatic character.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO/LUMO Analysis)

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these analyses.

DFT has been extensively applied to analyze chalcones linked with a 2,3-dihydrobenzofuran moiety, allowing for the optimization of their molecular geometry and the calculation of electronic properties. researchgate.netresearchgate.net Such studies provide detailed information on bond lengths, bond angles, and charge distribution. researchgate.net Similarly, DFT calculations are standard for characterizing novel sulfonamide derivatives, correlating theoretical vibrational frequencies with experimental data and determining molecular electrostatic potential (MESP) maps to identify electron-rich and electron-deficient regions. mdpi.comnih.govresearchgate.net

A key component of these analyses is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher chemical reactivity and a greater ease of charge transfer within the molecule. nih.govresearchgate.net For example, in a study of sulfonamide drugs, a smaller HOMO-LUMO gap for sulfamethazine (B1682506) (4.98 eV) compared to sulfadiazine (B1682646) (5.06 eV) suggested it had better bioactive properties. nih.gov

| Compound Type | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,3-Dihydrobenzofuran Chalcone (DBNPP) | DFT/B3LYP | -7.63 | -4.08 | 3.55 |

| Sulfamethazine | DFT | -6.54 | -1.56 | 4.98 |

| Sulfadiazine | DFT | -6.82 | -1.76 | 5.06 |

Molecular Dynamics (MD) Simulations for Stability Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and behavior over time in a simulated physiological environment. frontiersin.orgnih.govnih.gov This method complements the static picture provided by molecular docking.

MD simulations have been crucial in validating the binding modes of 2,3-dihydrobenzofuran derivatives designed as PDE1B inhibitors. nih.gov These simulations can confirm that the key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, remain stable throughout the simulation period. nih.gov Similarly, MD simulations of sulfonamide-protein complexes are used to substantiate docking results, proving the stability of the predicted binding mechanism. nih.govuzh.ch By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can confirm that the ligand does not dissociate from the binding pocket and that the protein maintains its structural integrity, thus validating the stability of the complex. nih.govrjpbr.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Compound Optimization

In silico ADMET prediction is a critical step in modern drug discovery, used to computationally estimate the pharmacokinetic and toxicological properties of a compound. semanticscholar.org These predictions help in identifying and optimizing lead compounds with favorable drug-like properties early in the development process. dovepress.com

Studies on both benzofuran and sulfonamide derivatives routinely employ ADMET prediction. researchgate.netnih.gov For various benzofuran derivatives, properties such as drug-likeness, pharmacokinetic profiles, and toxicity have been evaluated to select promising candidates for further development. researchgate.netjazindia.com Computational tools like SwissADME and admetSAR are used to predict parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity risks like mutagenicity or carcinogenicity. nih.govnih.gov The goal is to design molecules that are readily absorbed, distribute to the target tissue, are metabolized at an appropriate rate, are non-toxic, and can be excreted from the body. nih.gov

| Property | Description | Favorable Prediction |

| GI Absorption | The extent to which the compound is absorbed from the gastrointestinal tract. | High |

| BBB Permeation | The ability of the compound to cross the blood-brain barrier. | Yes/No (depends on target) |

| CYP Inhibition | Inhibition of key metabolic enzymes, which can lead to drug-drug interactions. | No |

| Drug-Likeness | Compliance with established rules (e.g., Lipinski's Rule of Five) for oral bioavailability. | Yes |

| PAINS Alert | Indicates if the compound contains substructures known to cause false positives in assays. | 0 alerts |

| Mutagenicity | The potential to induce genetic mutations. | Non-mutagen |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules with the potential for similar activity. mdpi.com

Both the sulfonamide group and the 2,3-dihydrobenzofuran scaffold are frequently incorporated into pharmacophore models. nih.govresearchgate.net For example, a five-featured pharmacophore model was developed for sulfonamide chalcone derivatives to identify key features for α-glucosidase inhibition, which was then used to screen for new potential inhibitors. nih.gov In another study, pharmacophore-based screening was the initial step in identifying a lead 2,3-dihydrobenzofuran derivative as a PDE1B inhibitor from a large database. nih.gov This approach allows for the efficient exploration of vast chemical space to discover novel scaffolds that fit the required geometric and chemical constraints for binding to a biological target. nih.gov

Therapeutic Potential and Applications in Pre Clinical Drug Discovery

Anti-cancer Activity in Cellular and Animal Models

Derivatives of the benzofuran (B130515) and sulfonamide scaffolds have shown considerable promise as anti-cancer agents, targeting various mechanisms involved in tumor progression. rug.nlnih.gov Research has highlighted their ability to inhibit key pathways such as hypoxia-inducible factor (HIF-1), disrupt microtubule assembly, and induce cell cycle arrest. rug.nlnih.gov

One study focused on a benzene-sulfonamide-based benzofuran derivative designed to inhibit the HIF-1 pathway, which is crucial in the carcinogenesis of certain malignant cancers. nih.gov Other research has explored the anti-proliferative activity of novel benzofuran-based sulfonamides against a wide panel of human cancer cell lines. For instance, certain derivatives have demonstrated selective and moderate growth inhibitory activity against specific cancer cell lines. researchgate.net The mechanism of action for many sulfonamide derivatives involves inducing cell cycle arrest in the G1 phase and inhibiting angiogenesis through matrix metalloproteinase (MMP) inhibition. rug.nl

Hybrid compounds incorporating both sulfonamide and chalcone (B49325) moieties have also been investigated for their cytotoxicity against tumor cell lines like SF-295 (human glioblastoma) and PC-3 (human prostate cancer). rsc.org Furthermore, some sulfonamide derivatives linked to Schiff bases have exhibited potent anti-proliferative activity against human liver (HepG2) and breast (MCF-7) cancer cell lines. mdpi.com

| Compound Class | Target Cell Line(s) | Observed Effect | Key Findings (IC₅₀/GI₅₀ Values) | Reference |

|---|---|---|---|---|

| Benzofuran-based Sulfonamides | Various (60 cancer cell lines) | Anti-proliferative activity | Compounds 5b and 10b showed selective and moderate growth inhibition. | researchgate.net |

| Halogenated Benzofuran Derivatives | K562 (leukemia), HL60 (leukemia) | Cytotoxic activity | Compound 1: IC₅₀ = 5 µM (K562), 0.1 µM (HL60) | nih.gov |

| Sulfonamide-Linked Schiff Bases | MCF-7 (breast), HepG2 (liver) | Anti-proliferative activity | Compound 1: IC₅₀ = 0.09 µM (MCF-7), 0.15 µM (HepG2) | mdpi.com |

| Sulfonamide Chalcones | SF-295 (glioblastoma), PC-3 (prostate) | Cytotoxicity | Data suggests potential as JKN3 inhibitors. | rsc.org |

Antimicrobial and Antifungal Efficacy (in vitro/in vivo non-human studies)

The sulfonamide group is historically renowned for its antibacterial properties, and its incorporation into the 2,3-dihydro-1-benzofuran structure has yielded compounds with a broad spectrum of antimicrobial and antifungal activities. nih.govresearchgate.net These derivatives have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal strains.

In one study, novel benzo[b]furan derivatives bearing sulphonamide moieties were screened for antibacterial activity against Staphylococcus aureus, Staphylococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative), with most compounds showing good to moderate activity. researchgate.net Another series of sulfonamide-derived chromones demonstrated significant antibacterial activity against multiple bacterial species and notable antifungal activity against strains like Trichophyton longifusus and Candida albicans. nih.gov

Benzofuran derivatives isolated from natural sources, such as the fungus Penicillium crustosum, have also exhibited antimicrobial properties. mdpi.com For example, one compound displayed moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus, while another showed antifungal effects against Penicillium italicum. mdpi.com The development of ketoconazole (B1673606) sulfonamide analogs has also shown promise, with some derivatives exhibiting potent in vitro antifungal activity against C. albicans and C. glabrata, in some cases exceeding that of the parent drug. frontiersin.orgfrontiersin.org

| Compound/Derivative | Target Organism | Activity Type | Key Findings (MIC/LD₅₀ Values) | Reference |

|---|---|---|---|---|

| Benzofuran Derivative from P. crustosum (Compound 1) | Salmonella typhimurium, Staphylococcus aureus | Antibacterial | MIC = 12.5 µg/mL (both strains) | mdpi.com |

| Benzofuran Derivative from P. crustosum (Compound 6) | Penicillium italicum, Colletotrichum musae | Antifungal | MIC = 12.5 µg/mL | mdpi.com |

| Sulfonamide-derived Chromone (Compound 5) | Various bacteria | Antibacterial | Most active among tested compounds. | nih.gov |

| (2S, 4R)-Ketoconazole sulfonamide analog (3l) | Candida albicans, Candida glabrata | Antifungal | MIC₇₅ = 62 nM (C. albicans), 250 nM (C. glabrata) | frontiersin.orgfrontiersin.org |

| Sulfonamide-derived Coumarin (Compound 4) | Artemia salina (Brine shrimp) | Cytotoxic | LD₅₀ = 2.9072 x 10⁻⁴ M | nih.gov |

Anti-inflammatory and Analgesic Properties

Derivatives of 2,3-dihydro-1-benzofuran have demonstrated potential as anti-inflammatory and analgesic agents. The modulation of the endocannabinoid system, particularly targeting the cannabinoid receptor 2 (CB2), is a key mechanism for these effects. nih.gov CB2 stimulation is known to suppress neuroinflammation, making it an emergent target for treating conditions like neuropathic pain. nih.gov

Researchers have designed and synthesized series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective CB2 agonists. nih.govnih.gov Certain compounds from these series, when tested in animal models of neuropathic pain, exhibited significant activity. nih.gov In addition to cannabinoid receptor modulation, benzofuran derivatives have shown anti-inflammatory activity through other pathways. For example, aza-benzofuran compounds isolated from Penicillium crustosum were found to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated mouse macrophages, with IC₅₀ values in the micromolar range, indicating potent anti-inflammatory effects. mdpi.com The broader class of sulfonamides also includes well-known anti-inflammatory agents that selectively inhibit cyclooxygenase-2 (COX-2), preventing the production of prostaglandins. openaccesspub.org

| Compound Class | Mechanism/Target | Model | Key Findings | Reference |

|---|---|---|---|---|

| 2,3-Dihydro-1-benzofuran Derivatives (e.g., MDA42) | Cannabinoid Receptor 2 (CB2) Agonist | Animal model of neuropathic pain | Exhibited significant analgesic activity. | nih.gov |

| Aza-benzofuran Derivatives (Compounds 1 and 4) | Inhibition of Nitric Oxide (NO) Release | LPS-stimulated RAW 264.7 macrophages | IC₅₀ values of 17.3 µM and 16.5 µM, respectively. | mdpi.com |

| General Sulfonamides (e.g., Celecoxib) | Selective COX-2 Inhibition | Biochemical assays | Prevents production of inflammatory prostaglandins. | openaccesspub.org |

Antidiabetic Activity (in vitro/in vivo non-human studies)

The 2,3-dihydro-1-benzofuran-7-sulfonamide scaffold is being explored for its potential in managing type 2 diabetes mellitus. Pre-clinical studies have focused on the ability of these derivatives to inhibit key digestive enzymes and enhance glucose uptake in cells.

A series of novel sulfonamide derivatives demonstrated excellent inhibitory potential against α-glucosidase, an enzyme that breaks down carbohydrates into glucose. nih.gov Several of these compounds were found to be more potent than acarbose (B1664774), a standard antidiabetic drug. nih.gov Arylbenzofurans isolated from the plant Morus mesozygia also proved to be significantly better inhibitors of α-glucosidase than acarbose. researchgate.net In addition to enzyme inhibition, certain sulfonamide derivatives have shown significant glucose uptake activity in cell-based assays, with some being many times more potent than the reference standard berberine. nih.gov This suggests a dual mechanism of action, both reducing glucose absorption and enhancing its utilization by peripheral tissues.

| Compound/Derivative | Target/Assay | Key Findings (IC₅₀/EC₅₀ Values) | Comparison to Standard | Reference |

|---|---|---|---|---|

| Sulfonamide Derivative (3a) | α-glucosidase inhibition | IC₅₀ = 19.39 µM | 1.39-fold more potent than acarbose. | nih.gov |

| Sulfonamide Derivative (3g) | Glucose uptake in cells | EC₅₀ = 1.29 µM | 27-fold more potent than berberine. | nih.gov |

| Arylbenzofuran from Morus mesozygia (Moracin P) | α-glucosidase inhibition | IC₅₀ = 16.6 µM | Significantly more potent than acarbose (IC₅₀ = 486 µM). | researchgate.net |

| C-prenylated aurone (B1235358) from Psoralea corylifolia (32) | α-glucosidase inhibition | IC₅₀ = 62.1 µM | More potent than acarbose (IC₅₀ = 214.5 µM). | nih.gov |

Other Emerging Pharmacological Activities (e.g., Anti-Alzheimer's, Antiviral, Diuretic/Saluretic, Antioxidant)

The versatility of the this compound scaffold extends to several other promising therapeutic areas.

Anti-Alzheimer's Activity: Benzofuran derivatives are being investigated as multi-target agents for Alzheimer's disease (AD). frontiersin.org They have been shown to disaggregate amyloid-β (Aβ) plaques and oligomers, which are hallmarks of AD. nih.gov In a transgenic mouse model of AD, oral administration of a benzofuran derivative reduced Aβ oligomers and plaques in the hippocampus. nih.gov Additionally, certain sulfonamide derivatives have demonstrated anti-fibrillization activity on hyperphosphorylated tau, another key pathological protein in AD. nih.gov

Antiviral Activity: Sulfonamides have shown a wide range of antiviral properties. nih.govnih.gov They have been investigated as potential drugs against various viruses, including enteroviruses, Ebola virus, and SARS-CoV-2. nih.govmdpi.com Benzofuran derivatives have also been evaluated for anti-HIV activity, with some compounds showing a significant reduction in the viral cytopathic effect in vitro. nih.gov

Diuretic/Saluretic Activity: The sulfonamide chemical group is a cornerstone of many diuretic drugs. mdpi.com This inherent property suggests that derivatives of this compound could be developed as novel diuretic agents.

Antioxidant Activity: Both benzofuran and sulfonamide derivatives are recognized for their antioxidant properties. nih.govbohrium.com They can prevent or minimize oxidative damage associated with numerous diseases. bohrium.com Studies on 2,3-dihydrobenzo[b]furan-5-ol and its analogues have detailed their capacity to inhibit lipid peroxidation. nih.gov Specifically, certain derivatives have shown potent inhibition of lipid peroxidation in liver microsomes, with IC₅₀ values in the micromolar and even nanomolar range. nih.govnih.gov

Rational Design and Development of Novel this compound Scaffolds as Drug Leads

The development of novel therapeutics based on the this compound scaffold is an active area of research, driven by rational drug design and computer-aided methodologies. rug.nlnih.gov The sulfonamide moiety is considered a versatile and promising scaffold in drug discovery, leading to numerous FDA-approved drugs for various diseases. nih.gov

Medicinal chemists employ a "tail approach," where the core scaffold is maintained while peripheral substituents are modified to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net For example, in an effort to improve the drug-like properties of compounds for neuropathic pain, a new series of 2,3-dihydro-1-benzofuran derivatives were designed to mimic an existing isatin (B1672199) scaffold but with potentially better bioavailability. nih.gov This multidisciplinary approach combines organic synthesis with computational modeling to predict how the designed molecules will bind to their biological targets. nih.gov Such strategies are crucial for refining lead compounds and advancing them through the pre-clinical drug discovery pipeline. rug.nl

Future Research Directions

Development of Highly Potent and Selective Analogs with Optimized Profiles

A primary focus of future research will be the rational design and synthesis of 2,3-dihydro-1-benzofuran-7-sulfonamide analogs with enhanced potency and selectivity for their biological targets. This will involve systematic structure-activity relationship (SAR) studies to identify key structural modifications that improve target engagement and minimize off-target effects.

One promising avenue is the optimization of derivatives as G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1) agonists for the treatment of type 2 diabetes. Previous work identified a (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative as a candidate, which was subsequently optimized by introducing polar functional groups to reduce lipophilicity. This led to the discovery of compound 16 (TAK-875), which exhibited a promising pharmacokinetic profile and is being evaluated in clinical trials. Further modifications to the 2,3-dihydro-1-benzofuran core and the acetic acid side chain could lead to even more potent and bioavailable GPR40 agonists.

Another area of interest is the development of selective cannabinoid receptor 2 (CB2) agonists for the treatment of neuropathic pain. Researchers have designed and synthesized a series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective CB2 agonists. Future work could focus on fine-tuning the substituents on the benzofuran (B130515) ring and the acylhydrazone side chain to enhance CB2 receptor affinity and selectivity over the CB1 receptor, thereby avoiding psychoactive side effects.

| Compound | Target | IC50/EC50/Ki | Therapeutic Area |

| TAK-875 (Compound 16) | GPR40/FFA1 | Not specified | Type 2 Diabetes |

| MDA7 (Compound 18) | CB2 | Not specified | Neuropathic Pain |

| MDA104 (Compound 33, S-enantiomer of MDA7) | CB2 | Not specified | Neuropathic Pain |

| MDA42 (Compound 19) | CB2 | Not specified | Neuropathic Pain |

| MDA39 (Compound 30) | CB2 | Not specified | Neuropathic Pain |

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the this compound scaffold suggests its potential to interact with a wide range of biological targets. Future research should aim to explore novel targets and expand the therapeutic applications of this compound class.

Derivatives of the related 2,3-dihydrobenzofuran (B1216630) have been investigated as inhibitors of phosphodiesterase 1B (PDE1B), a target for neurological and psychological disorders like schizophrenia. The sulfonamide moiety could be incorporated into these structures to explore potential interactions with the active site of PDE1B and develop novel CNS agents.

Furthermore, substituted 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives have been identified as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair with implications for cancer therapy. The development of sulfonamide-based analogs could lead to a new class of PARP inhibitors with unique pharmacological properties.

Benzofuran-based sulfonamides have also shown promise as selective inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are tumor-associated enzymes. This opens up the possibility of developing novel anticancer agents based on the this compound scaffold.

| Biological Target | Therapeutic Area |

| Phosphodiesterase 1B (PDE1B) | Neurological and Psychological Disorders |

| Poly(ADP-ribose)polymerase-1 (PARP-1) | Cancer |

| Carbonic Anhydrase IX and XII | Cancer |

Integration of Advanced Computational and Artificial Intelligence Approaches in Drug Design

To accelerate the discovery and optimization of novel this compound derivatives, the integration of advanced computational and artificial intelligence (AI) methods is crucial.

Computational techniques such as pharmacophore-based screening, ensemble docking, and molecular dynamics simulations have already been employed to identify and design 2,3-dihydrobenzofuran derivatives as PDE1B inhibitors. These in-silico methods can be applied to screen large virtual libraries of this compound analogs against various biological targets, prioritizing compounds for synthesis and experimental testing.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be used to build predictive models that correlate the structural features of the analogs with their biological activity. This will enable the rational design of more potent compounds.

Generative AI models, a recent advancement in drug discovery, can design entirely new molecules with desired properties. Such models could be trained on existing data for this compound derivatives to generate novel structures with high predicted activity and favorable drug-like properties. AI can also be used to predict the synthetic routes for these novel compounds, further expediting the research process.

Strategies for Enhanced Synthetic Efficiency and Sustainability

The development of efficient and sustainable synthetic methodologies is essential for the practical application of this compound derivatives. Future research should focus on improving existing synthetic routes and exploring greener alternatives.

Recent advances in the synthesis of 2,3-dihydrobenzofurans include visible-light-promoted reactions and the use of environmentally friendly solvents like ethyl acetate. These approaches align with the principles of green chemistry and can be adapted for the synthesis of the this compound core.

For the synthesis of the sulfonamide moiety, traditional methods often involve the use of sulfonyl chlorides, which can be difficult to handle. More sustainable methods, such as the direct oxidative conversion of thiols to sulfonamides and metal-free constructions of primary sulfonamides, have been developed and could be applied to this scaffold.

| Synthetic Strategy | Key Features |

| Visible-light promoted synthesis | Mild reaction conditions, better functional group tolerance |

| Use of green solvents (e.g., ethyl acetate) | Low toxicity, biodegradability |

| Direct oxidative conversion of thiols | Avoids the use of sulfonyl chlorides |

| Metal-free construction of primary sulfonamides | Environmentally friendly, uses readily available inorganic salts |

Investigation of Multi-target Directed Ligands Based on the this compound Scaffold

The inherent structural features of the this compound scaffold make it an attractive starting point for the design of multi-target directed ligands (MTDLs). MTDLs can simultaneously modulate multiple biological targets, which can be particularly beneficial for the treatment of complex diseases like cancer and neurodegenerative disorders.

For instance, by combining the this compound core with other pharmacophores, it may be possible to design dual inhibitors. An example is the development of dual carbonic anhydrase and VEGFR-2 inhibitors, which could have synergistic anticancer effects. Similarly, designing molecules that target both tubulin polymerization and carbonic anhydrase IX could offer a multi-pronged approach to cancer therapy.

Q & A

Q. Methodological Answer :

- Library synthesis : Use parallel reactors (e.g., Chemspeed Accelerator) for 96-well plate synthesis.

- Primary screening : Employ fluorescence-based assays (e.g., Thermofluor for thermal stability) at 10 μM concentrations.

- Hit validation : Confirm dose-response in orthogonal assays (e.g., SPR for binding affinity) and exclude pan-assay interference compounds (PAINS) via ZINC20 filters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.